![molecular formula C15H16ClNO2 B3033410 4-Chloro-2-{[(2-ethoxyphenyl)amino]methyl}phenol CAS No. 1019574-00-5](/img/structure/B3033410.png)
4-Chloro-2-{[(2-ethoxyphenyl)amino]methyl}phenol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a production method of 4-chloro-2-aminophenol involves a nitrification-catalytic reduction reaction carried out according to a hydrazine hydrate catalytic reduction method . Another method involves condensing 2-phenoxyaniline with 5-chlorosalicyldehyde under reflux conditions to synthesize a Schiff base .Molecular Structure Analysis
The molecular structure of 4-CPAEM is characterized by the presence of a phenol group, an ethoxyphenyl group, and an amino-methyl group. The molecular formula is C15H16ClNO2, and the molecular weight is 277.75 .Applications De Recherche Scientifique
Synthesis of Zinc Complexes
The compound can be used to synthesize zinc complexes. For instance, a zinc complex was synthesized by combining the ligand in a 1:1 molar ratio with zinc sulphateheptahydrate . The zinc ion is coordinated in a pentadentate manner, according to an IR and NMR investigation .
DNA Interaction Studies
The synthesized zinc complex of this compound has been used to study its interaction with calf thymus (CT) DNA. Viscosity measurements, absorption and fluorescence spectroscopy were utilized to examine the complex’s interaction with CT DNA .
ADMET Characteristics
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) characteristics of the ligand and complex were ascertained through ADMET studies . This helps in understanding the pharmacokinetics and pharmacodynamics of the compound.
Density Functional Theory (DFT) Calculations
The different electronic parameters of the optimized structure were calculated through Density Functional Theory (DFT), indicating the stability of the Zn (II) complex .
Molecular Docking Studies
Molecular docking studies reflected the future opportunity for the consideration of Zn (II) complex to fight against Alzheimer and Glaucoma diseases .
Crystal Structure Analysis
The crystal structure of the compound can be analyzed for various research purposes . For example, the crystal structure of (E)-4-chloro-2-{[(5-methylpyridin-2-yl)imino]methyl}phenol, a similar compound, has been studied .
Biological Applications
Schiff bases and their metal complexes, which can be synthesized using this compound, have garnered enormous attention due to their multiple biological applications. They have been demonstrated to play an important role as antimicrobial, antioxidative, antibiotic, and anticancer reagents .
Proteomics Research
The compound can be used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound, with a molecular formula of C15H16ClNO2 and a molecular weight of 277.75, can be used in various biochemical assays .
Propriétés
IUPAC Name |
4-chloro-2-[(2-ethoxyanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-2-19-15-6-4-3-5-13(15)17-10-11-9-12(16)7-8-14(11)18/h3-9,17-18H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXBAWZHFMISJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NCC2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-{[(2-ethoxyphenyl)amino]methyl}phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



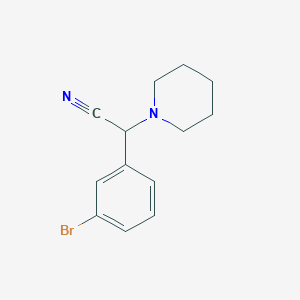


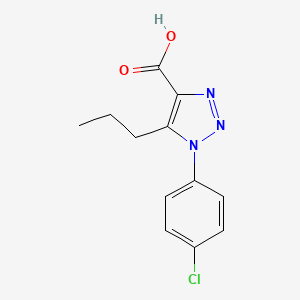
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonitrile](/img/structure/B3033333.png)
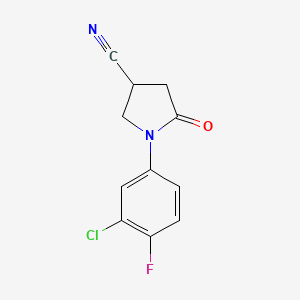
![7-bromo-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B3033338.png)



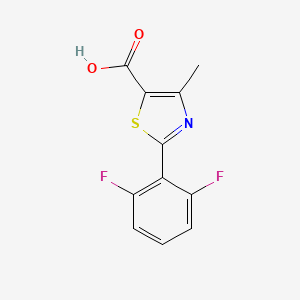
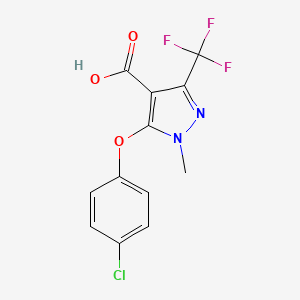
![2-amino-7-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one](/img/structure/B3033349.png)
![2-amino-9-fluoro-4H-[1,3]thiazino[5,6-c]quinolin-4-one](/img/structure/B3033350.png)